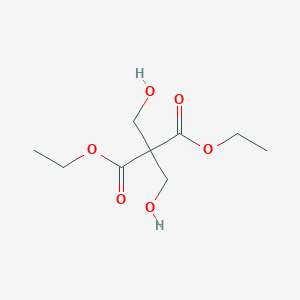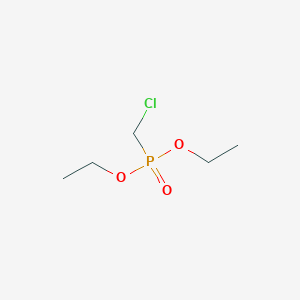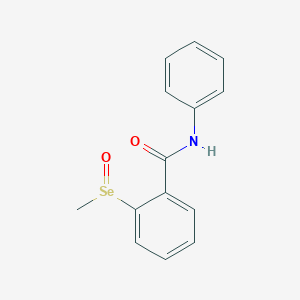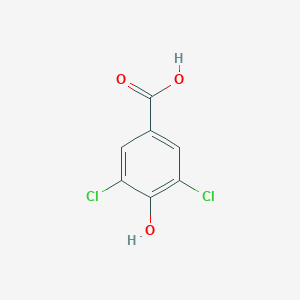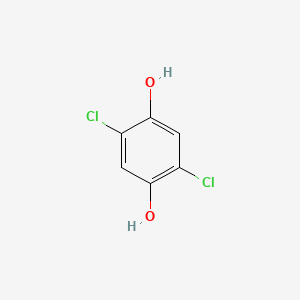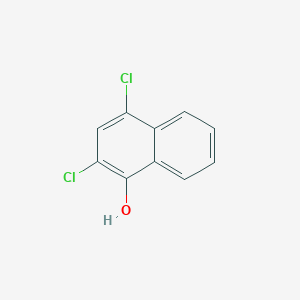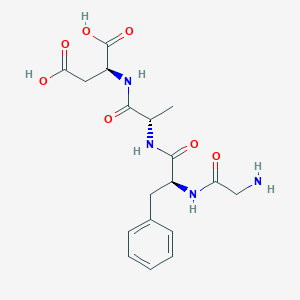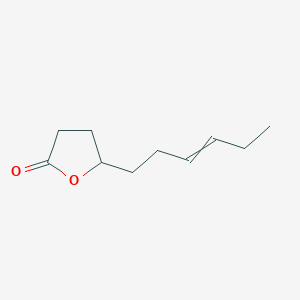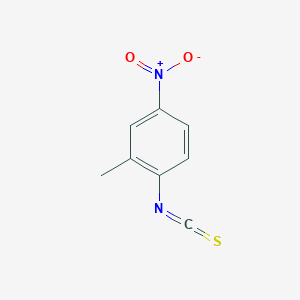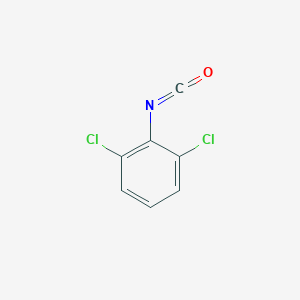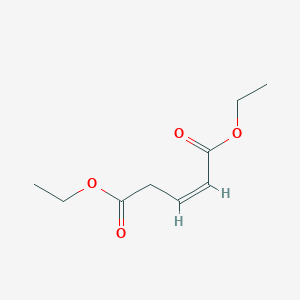
Diethyl glutaconate
Descripción general
Descripción
Diethyl glutaconate is a chemical compound with the formula C9H14O4 . It is also known by other names such as 2-Pentenedioic acid, diethyl ester; Glutaconic acid, diethyl ester; Diethyl 2-pentenedioate; and diethyl pent-2-enedioate .
Molecular Structure Analysis
The molecular structure of Diethyl glutaconate consists of nine carbon atoms, fourteen hydrogen atoms, and four oxygen atoms . The molecular weight of Diethyl glutaconate is 186.2051 . The IUPAC Standard InChIKey for Diethyl glutaconate is JHCKGVJZNIWNJK-AATRIKPKSA-N .
Aplicaciones Científicas De Investigación
Organocatalytic Activation
Diethyl glutaconate has been used in the organocatalytic activation for the diastereo- and enantioselective assembly of NH-Free 2,3,4-Trisubstituted Pyrrolidines . This process involves an enantioselective consecutive Michael addition of diethyl glutaconate to a nitro-olefin/reductive cyclization sequence .
Synthesis of Pyrrolidines
The organocatalyzed enantioselective consecutive Michael addition of diethyl glutaconate to a nitro-olefin/reductive cyclization sequence has been developed, directly providing NH-free trans,trans-2,3,4-trisubstituted pyrrolidines . These structures are closely related to several molecules with high biological profiles, holding great promise for medicinal chemistry .
Potential as Direct Organocatalysts
The structures obtained from the organocatalytic activation of diethyl glutaconate also have potential as direct organocatalysts in the enantioselective Michael addition promoted by enamine activation .
Presence in Biologically Active Molecules
Pyrrolidines, which can be synthesized using diethyl glutaconate, are unique heterocyclic scaffolds present in a broad range of biologically active molecules . This makes diethyl glutaconate a valuable compound in the synthesis of these bioactive molecules .
Use in Medicinal Chemistry
The pyrrolidine backbone, which can be synthesized using diethyl glutaconate, has been abundantly used to build efficient chiral ligands and organocatalysts . Given the prevalence of this particular motif, the development of innovative direct enantioselective access to these structures from widely available substrates like diethyl glutaconate is highly desirable with strong potential for medicinal chemistry .
Synthesis of Biologically Active Molecules
The obtained structures from the organocatalytic activation of diethyl glutaconate are closely related to several molecules with high biological profiles . This makes diethyl glutaconate a key compound in the synthesis of these biologically active molecules .
Safety and Hazards
Mecanismo De Acción
. However, there is limited information available on the specific targets of diethyl glutaconate in biological systems. Further research is needed to identify its primary targets and their roles.
Biochemical Pathways
The biochemical pathways influenced by diethyl glutaconate are currently unknown. It’s worth noting that glutathione, a related compound, plays a crucial role in preventing damage to important cellular components caused by reactive oxygen species, free radicals, peroxides, lipid peroxides, and heavy metals . Whether diethyl glutaconate interacts with similar pathways is a topic for future research.
Propiedades
IUPAC Name |
diethyl (E)-pent-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-12-8(10)6-5-7-9(11)13-4-2/h5-6H,3-4,7H2,1-2H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCKGVJZNIWNJK-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC=CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C=C/C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl glutaconate | |
CAS RN |
2049-67-4 | |
| Record name | 2-Pentenedioic acid, 1,5-diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002049674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pentenedioic acid, 1,5-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl pent-2-enedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.428 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




